molecular formula C3H4BrClN2S B6189401 5-bromo-1,2-thiazol-4-amine hydrochloride CAS No. 2639464-36-9

5-bromo-1,2-thiazol-4-amine hydrochloride

Cat. No.: B6189401
CAS No.: 2639464-36-9
M. Wt: 215.5
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Description

5-bromo-1,2-thiazol-4-amine hydrochloride is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a bromine atom at the 5-position and an amine group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2-thiazol-4-amine hydrochloride typically involves the bromination of 1,2-thiazole followed by the introduction of an amine group. One common method is the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,2-thiazol-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are often used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiazoles, while oxidation and reduction reactions can yield different amine and thiazole derivatives.

Scientific Research Applications

5-bromo-1,2-thiazol-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1,2-thiazol-4-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the activation or inhibition of biochemical pathways. For example, it may interact with DNA or proteins, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A precursor in the synthesis of 5-bromo-1,2-thiazol-4-amine hydrochloride.

    5-bromo-4-(thiophen-2-yl)thiazol-2-amine: A structurally similar compound with different substituents.

    Thiazole derivatives: Various thiazole-based compounds with different biological and chemical properties.

Uniqueness

This compound is unique due to the presence of both a bromine atom and an amine group on the thiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2639464-36-9

Molecular Formula

C3H4BrClN2S

Molecular Weight

215.5

Purity

95

Origin of Product

United States

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